![molecular formula C7H5ClN2 B1355596 2-Chloro-4-methylpyridine-3-carbonitrile CAS No. 65169-38-2](/img/structure/B1355596.png)
2-Chloro-4-methylpyridine-3-carbonitrile
Overview
Description
2-Chloro-4-methylpyridine-3-carbonitrile is a chemical compound with the CAS Number: 65169-38-2 . It has a molecular weight of 152.58 and its molecular formula is C7H5ClN2 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-methylpyridine-3-carbonitrile is 1S/C7H5ClN2/c1-5-2-3-10-7 (8)6 (5)4-9/h2-3H,1H3 . The InChI key is BXUFVXSRHLSIMN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-4-methylpyridine-3-carbonitrile is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Based on the information available, here is a comprehensive analysis of the scientific research applications of 2-Chloro-4-methylpyridine-3-carbonitrile:
MALDI Spectrometry
2-Chloro-4-picoline has been used in the determination of gas-phase basicity of several relatively small organic molecules that are used in the Matrix-Assisted Laser Desorption/Ionization (MALDI) spectrometry process. This application is crucial for understanding the ionization characteristics of compounds in mass spectrometry .
Synthesis of Amino Pyridines
A concise synthesis method for 2-chloro-3-amino-4-methylpyridine has been documented, which is significant for creating derivatives used in various chemical reactions and potential pharmaceutical applications .
Standard Reference Data
The compound is listed in the NIST Chemistry WebBook, indicating its importance as a reference chemical for scientific research and standardization purposes .
Continuous Flow Chemistry
The compound has been utilized in a flow synthesis process to create α-methylated pyridines, showcasing an application in greener chemistry protocols due to its selectivity and efficiency .
Pharmacological Research
Polysubstituted derivatives of 2-amino-4H-pyran-3-carbonitrile, which can be synthesized from related compounds like 2-Chloro-4-methylpyridine-3-carbonitrile, have been studied for their pharmacological properties, indicating its relevance in medicinal chemistry .
Molecular Modeling and Simulation
2-Chloro-4-methylpyridine-3-carbonitrile information and documents are used in conjunction with programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce simulation visualizations, which are essential for molecular modeling in scientific research .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Mode of Action
It’s known that it can participate in palladium-catalyzed cross-coupling reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-methylpyridine-3-carbonitrile. It’s known that the compound should be stored in an inert atmosphere at room temperature .
properties
IUPAC Name |
2-chloro-4-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUFVXSRHLSIMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495838 | |
Record name | 2-Chloro-4-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylpyridine-3-carbonitrile | |
CAS RN |
65169-38-2 | |
Record name | 2-Chloro-4-methyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65169-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-methyl-nicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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